Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl 4-methylbicyclo[221]heptane-2-carboxylate is an organic compound with a unique bicyclic structure It is derived from norbornane, a bicyclic hydrocarbon, and features a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate typically involves a Diels-Alder reaction. One common method is the reaction between 2-methylfuran and methyl-3-bromopropiolate, which yields a highly regioselective product . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the ester group into an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical pathways. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
2-Methylbicyclo[2.2.1]heptane: Another derivative of norbornane with a methyl group at the 2-position.
Norbornene: An unsaturated derivative of norbornane with a double bond.
Uniqueness
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its hydrocarbon counterparts. This functional group allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
89353-67-3 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10-4-3-7(5-10)8(6-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
SUAZDQVHOBOWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)C(C2)C(=O)OC |
Origin of Product |
United States |
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